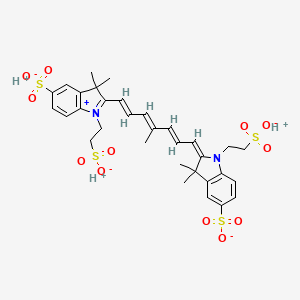

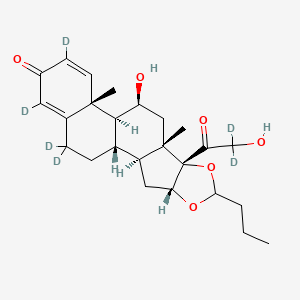

Flupirtine-N2-|A-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Flupirtine-N2- is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and amine groups, which contribute to its diverse chemical reactivity and potential biological activity.

Applications De Recherche Scientifique

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxyl and amine groups. It may also serve as a probe to investigate cellular uptake and metabolism.

Medicine

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

Target of Action

Flupirtine-N2-β-D-Glucuronide, also known as Flupirtine, primarily targets several cellular components, including Kv7 channels , G-protein-regulated inwardly rectifying K channels , and γ-aminobutyric acid type A receptors . It also interacts with the Alpha-2A adrenergic receptor .

Mode of Action

Flupirtine acts by upregulating Bcl-2 , increasing glutathione levels , activating an inwardly rectifying potassium channel , and delaying loss of intermitochondrial membrane calcium retention capacity . It primarily mediates its effects through alpha-2 adrenergic mechanisms .

Biochemical Pathways

Flupirtine stabilizes the membrane resting potential by activating KCNQ (Kv7) potassium channels , generating a neuronal hyperpolarizing current (M-current). This activation leads to an indirect N-methyl-D-aspartate (NMDA) receptor antagonism , thus reducing hyperexcitation of nociceptive neurons .

Pharmacokinetics

Flupirtine has a bioavailability of 90% (oral), 70% (rectal) . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound . The elimination half-life is 6.5 hrs (average) , 11.2-16.8 hrs (average 14 hrs) (elderly) , 8.7-10.9 hrs (average 9.8 hrs) (in those with moderate-level renal impairment) . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces .

Result of Action

The molecular and cellular effects of Flupirtine’s action include the suppression of over-excitability of neuronal and non-neuronal cells . This leads to its use as a centrally acting analgesic in patients with a range of acute and persistent pain conditions .

Analyse Biochimique

Biochemical Properties

Flupirtine-N2-|A-D-Glucuronide plays a significant role in biochemical reactions, particularly in the context of its parent compound, flupirtine. Flupirtine is known to activate potassium channels and modulate GABAergic mechanisms . This compound interacts with various enzymes and proteins, including UDP-glucuronosyltransferases, which facilitate its formation from flupirtine. The nature of these interactions involves the conjugation of flupirtine with glucuronic acid, enhancing its solubility and facilitating its excretion .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate potassium channels, leading to changes in cellular excitability and neurotransmitter release . Additionally, this compound affects gene expression by upregulating Bcl-2 and increasing glutathione levels, which contribute to its neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with potassium channels and GABAergic systems. It activates inwardly rectifying potassium channels, leading to hyperpolarization of neurons and reduced excitability . Additionally, this compound acts as an NMDA receptor antagonist, although it does not directly bind to the receptor . These interactions result in the modulation of neuronal activity and provide analgesic and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that this compound maintains its neuroprotective and analgesic properties over extended periods, although the exact duration of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent analgesic and neuroprotective effects without significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its formation from flupirtine via UDP-glucuronosyltransferases . This conjugation enhances the solubility of flupirtine, facilitating its excretion through urine and feces . The metabolic pathways of this compound also involve interactions with glutathione, contributing to its detoxification and neuroprotective effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, contributing to its therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Flupirtine-N2- typically involves multi-step organic synthesis. The key steps include:

Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

Introduction of the ethoxycarbonylamino group: This step involves the reaction of the pyridine derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Attachment of the 4-fluorophenylmethylamino group: This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzylamine.

Formation of the oxane ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and a dehydrating agent.

Final assembly: The final compound is obtained by coupling the pyridine and oxane intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,3S,4S,5R,6R)-6-[[3-(methoxycarbonylamino)-6-[(4-chlorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

- (2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-bromophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

The presence of the 4-fluorophenylmethylamino group in Flupirtine-N2- distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it unique in its class.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26)/t14-,15-,16+,17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUJNSQOAHVQO-YUAHOQAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)